molecular formula C10H18Si B8321668 1-(1-Hexynyl)-1-methylsilacyclobutane

1-(1-Hexynyl)-1-methylsilacyclobutane

Cat. No.: B8321668
M. Wt: 166.33 g/mol
InChI Key: WGTRBJADSDFUIR-UHFFFAOYSA-N
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Description

1-(1-Hexynyl)-1-methylsilacyclobutane is a silacyclobutane derivative featuring a methyl group and a terminal hexynyl (C₆H₉) substituent on the silicon atom. Silacyclobutanes are four-membered rings containing one silicon atom, known for their inherent ring strain and reactivity, which make them valuable in organic synthesis and materials science.

Properties

Molecular Formula

C10H18Si

Molecular Weight

166.33 g/mol

IUPAC Name

1-hex-1-ynyl-1-methylsiletane

InChI

InChI=1S/C10H18Si/c1-3-4-5-6-8-11(2)9-7-10-11/h3-5,7,9-10H2,1-2H3

InChI Key

WGTRBJADSDFUIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#C[Si]1(CCC1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences between 1-(1-Hexynyl)-1-methylsilacyclobutane and related silacyclobutanes or cyclobutane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₈Si ~166.3 (estimated) Methyl, 1-hexynyl Alkyne functionality, high ring strain
1-Methylsilacyclobutane C₄H₁₀Si 86.21 Methyl Simpler structure, lower molecular weight
1-Methoxy-1-acetonylcyclobutane C₇H₁₂O₂ 128.17 Methoxy, acetonyl Oxygen-containing substituents

Key Observations:

  • The hexynyl substituent in this compound increases molecular weight by ~80% compared to 1-methylsilacyclobutane, likely reducing volatility and altering solubility.
  • The terminal alkyne group introduces sp-hybridized carbon atoms, enabling click chemistry (e.g., azide-alkyne cycloaddition) or polymerization, unlike methyl or methoxy substituents .

Thermal and Chemical Stability

  • Oxidative Stability : The alkyne group is susceptible to oxidation, necessitating inert handling conditions, whereas 1-methylsilacyclobutane is relatively stable under ambient conditions .

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